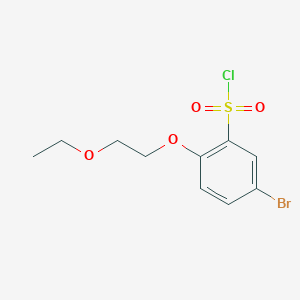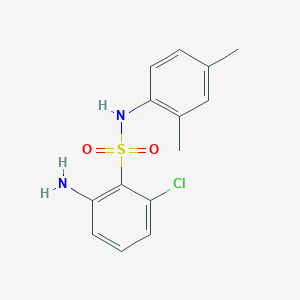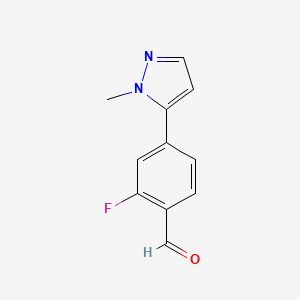
2-Fluor-4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyd
Übersicht
Beschreibung
2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is an organic compound with the molecular formula C11H9FN2O and a molecular weight of 204.20 g/mol . This compound is characterized by the presence of a fluorine atom, a pyrazole ring, and an aldehyde group attached to a benzene ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its structural features.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Similar compounds with a pyrazole moiety have been reported to target the colony stimulating factor-1 receptor (csf-1r) and nicotinamide phosphoribosyltransferase (nampt) .
Mode of Action
Similar compounds have been reported to inhibit their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been reported to affect the nad+ salvage pathway .
Result of Action
Similar compounds have been reported to have antileishmanial and antimalarial activities .
Biochemische Analyse
Biochemical Properties
2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde can form hydrogen bonds and π-π interactions with proteins, influencing their structure and function .
Cellular Effects
The effects of 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact the expression of specific genes involved in oxidative stress responses and inflammation .
Molecular Mechanism
At the molecular level, 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . For example, its interaction with cytochrome P450 enzymes can lead to changes in the metabolism of other compounds. Additionally, 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in altered cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, it may undergo degradation, leading to the formation of by-products that could have different biochemical properties. Long-term studies have shown that prolonged exposure to 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is involved in various metabolic pathways, primarily those related to its interaction with cytochrome P450 enzymes . These enzymes play a crucial role in the oxidation and reduction of this compound, leading to the formation of metabolites that can be further processed by other enzymes. The metabolic flux and levels of specific metabolites can be influenced by the presence of 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For example, its presence in the mitochondria can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound has been observed to localize in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Additionally, its presence in the endoplasmic reticulum and Golgi apparatus can affect protein processing and trafficking .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Formation of 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid.
Reduction: Formation of 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde: Similar structure but with different substitution pattern.
2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde: Similar structure with a different position of the pyrazole ring.
5-fluoro-1-methyl-pyrazol-4-yl-substituted benzaldehyde: Similar structure with a different substitution pattern on the pyrazole ring.
Uniqueness
2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Eigenschaften
IUPAC Name |
2-fluoro-4-(2-methylpyrazol-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-11(4-5-13-14)8-2-3-9(7-15)10(12)6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRSVRPFNSTFMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


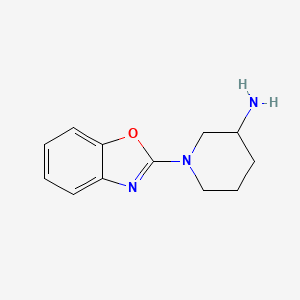
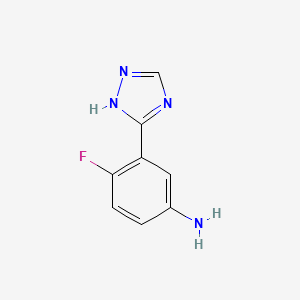

![N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide](/img/structure/B1445003.png)
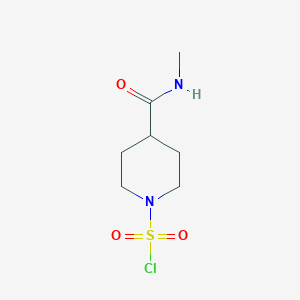
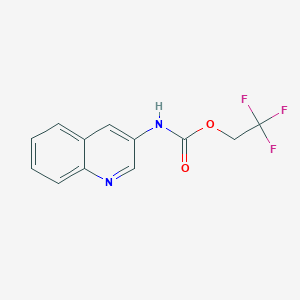
![Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B1445009.png)
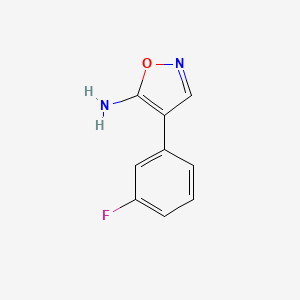

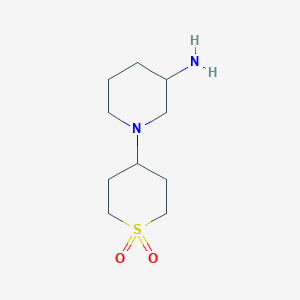
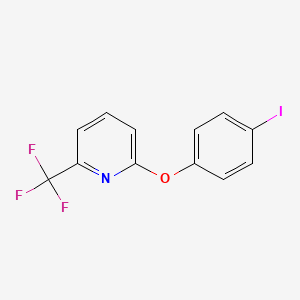
![2-Bromo-6-[(methylamino)methyl]phenol](/img/structure/B1445018.png)
